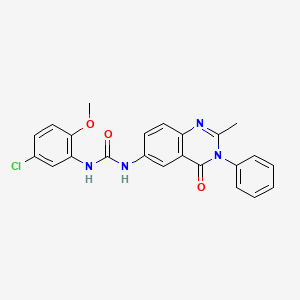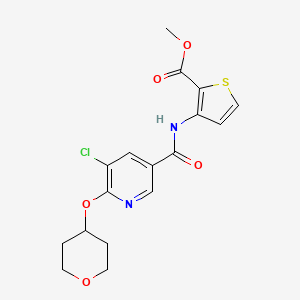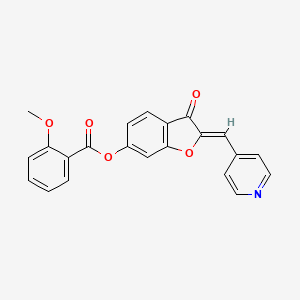
1-(5-Chloro-2-methoxyphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-2-methoxyphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea is a useful research compound. Its molecular formula is C23H19ClN4O3 and its molecular weight is 434.88. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Chloro-2-methoxyphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Chloro-2-methoxyphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Novel Urea and Bis-Urea Derivatives for Biological Evaluation
A study by Perković et al. (2016) discusses the synthesis and biological evaluation of novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents. These compounds showed significant antiproliferative effects against various cancer cell lines, particularly against breast carcinoma MCF-7 cells. Additionally, some derivatives exhibited high antioxidant activity and antimicrobial activity, demonstrating the potential of urea derivatives in the development of new therapeutic agents (Perković et al., 2016).
Biginelli-Type Synthesis of Dihydropyrimidinones
Kolosov et al. (2015) explored a Biginelli-type synthesis involving ureas to create novel 1-methoxy-3,4-dihydropyrimidin-2(1H)-ones. This study highlights the versatility of urea derivatives in facilitating diverse synthetic pathways and generating compounds with potential biological activities (Kolosov et al., 2015).
Urea Derivatives as DNA-binding Agents
Garofalo et al. (2010) synthesized new N-alkylanilinoquinazoline derivatives from ureas, evaluating them for cytotoxic activities and potential as DNA intercalating agents. The study provides insight into the design of urea derivatives that can interact with DNA, offering pathways for the development of novel anticancer drugs (Garofalo et al., 2010).
Urea Analogues as Adenosine Receptor Antagonists
Van Muijlwijk-Koezen et al. (2000) identified isoquinoline and quinazoline urea derivatives as binders to human adenosine A(3) receptors. The study demonstrates the potential of urea derivatives in modulating receptor activity, providing a basis for developing new therapeutic agents targeting adenosine receptors (Van Muijlwijk-Koezen et al., 2000).
Antimicrobial Activities of Quinazolinone Derivatives
Patel and Shaikh (2011) synthesized new quinazolinone derivatives incorporating urea functionalities and evaluated their antimicrobial activities. This study indicates the broad applicability of urea derivatives in creating compounds with antimicrobial properties, contributing to the search for new antibiotics (Patel & Shaikh, 2011).
特性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O3/c1-14-25-19-10-9-16(13-18(19)22(29)28(14)17-6-4-3-5-7-17)26-23(30)27-20-12-15(24)8-11-21(20)31-2/h3-13H,1-2H3,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIKRZPIVSCZHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)NC3=C(C=CC(=C3)Cl)OC)C(=O)N1C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-ethylphenyl)[7-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2682741.png)
![1-(3,5-Dimethylphenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylpyrazin-2-one](/img/structure/B2682744.png)


![1-[5-Acetyl-2-(ethylamino)-4-hydroxy-3-propylphenyl]ethanone](/img/structure/B2682748.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2682752.png)

![N-[(4-methoxyphenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2682755.png)
![1'-[3-(2-Methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carbonyl]-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2682756.png)

![3-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2682759.png)
